N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
Description
This compound features a 4-(trifluoromethyl)benzenesulfonamide core linked to a 2-hydroxypropyl group substituted with a benzo[b]thiophene moiety. The benzo[b]thiophene substituent introduces aromatic bulk, which may influence π-π stacking interactions in target binding pockets. The hydroxyl group at the 2-position of the propyl chain could contribute to solubility or hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S2/c1-17(23,16-10-12-4-2-3-5-15(12)26-16)11-22-27(24,25)14-8-6-13(7-9-14)18(19,20)21/h2-10,22-23H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWVRVORPWFQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Benzo[b]thiophen-2-yl)-2-Hydroxypropylamine
Method A: Reductive Amination (Adapted from,)
- Benzo[b]thiophene-2-carbaldehyde Synthesis :
- Ketone Formation :
- Reductive Amination :
Synthesis of 4-(Trifluoromethyl)Benzenesulfonyl Chloride
Sulfonamide Coupling (Adapted from,,)
Method D: Direct Coupling in Dichloromethane
- Reaction Conditions :
- Workup :
Method E: One-Pot Copper-Mediated Synthesis (Adapted from)
- In Situ Sulfonyl Chloride Formation :
- Amination :
Optimization and Challenges
Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Source |
|---|---|---|---|---|
| D | 78 | 95 | Scalability | |
| E | 65 | 90 | Fewer steps |
Critical Considerations
- Regioselectivity : Benzo[b]thiophene’s C-2 position is preferentially functionalized due to electronic directing effects.
- Hydroxy Group Protection : Tert-butyldimethylsilyl (TBS) protection may be required during sulfonylation to prevent side reactions.
- Catalyst Selection : Palladium/BINAP systems enhance coupling efficiency in sterically hindered environments.
Characterization Data
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: : Substitution reactions are common, where different substituents can replace existing groups on the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : It is being explored for its therapeutic potential in treating various diseases.
Industry: : Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
N-(1-oxo-1-phenyl-3-(thiophen-2-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (47 INT)
- Key Differences : Replaces benzo[b]thiophene with a simpler thiophene ring and introduces a ketone group (1-oxo) instead of the hydroxyl group.
- The ketone may increase reactivity or serve as a hydrogen-bond acceptor.
S-Alkylated 1,2,4-Triazoles (Compounds 10–15 from )
- Key Differences : Contain a 1,2,4-triazole ring instead of the hydroxypropyl-benzo[b]thiophene group. The sulfonyl group is attached to a phenyl ring with halogen substituents (e.g., Cl, Br).
- Implications: The triazole ring introduces tautomerism, affecting electronic properties and hydrogen-bonding capacity.
4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17 from )
- Key Differences : Uses a butanamide linker and lacks the hydroxypropyl group. The trifluoromethyl group is directly attached to a phenyl ring.
Spectral and Physicochemical Properties
Infrared Spectroscopy
- Target Compound : Expected O-H stretch (3200–3600 cm⁻¹) from the hydroxypropyl group; C-F stretches (1100–1200 cm⁻¹) from the trifluoromethyl group.
- 47 INT : Absence of O-H stretch (due to ketone); C=O stretch observed at ~1680 cm⁻¹.
NMR Data
Functional Group Impact on Properties
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide moiety and trifluoromethyl group. This compound is part of a class of molecules that have garnered attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzo[b]thiophene moiety : This aromatic structure is known for its role in various biological activities, including anti-inflammatory and anticancer properties.
- Hydroxypropyl group : This functional group may enhance the compound's solubility and bioavailability.
- Trifluoromethyl group : The presence of fluorine atoms is known to increase lipophilicity, potentially improving the compound's interaction with biological targets.
Biological Activity
The biological activity of this compound can be summarized as follows:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Specifically, the sulfonamide functional group is often associated with antibacterial activity. The incorporation of the benzo[b]thiophene and trifluoromethyl groups may enhance this effect, making it a candidate for further investigation against resistant bacterial strains.
2. Anti-inflammatory Properties
Compounds with a benzo[b]thiophene core have been reported to possess anti-inflammatory effects. The interaction of this compound with specific enzymes involved in inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
3. Anticancer Potential
The structural similarities to other known anticancer agents suggest potential cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interference with critical signaling pathways.
Case Studies and Research Findings
A review of relevant literature reveals several studies that provide insights into the biological activity of structurally related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide | Anti-inflammatory, analgesic | Inhibition of COX enzymes |
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide | Antimicrobial, anticancer | Disruption of DNA synthesis |
| N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Antibacterial, antifungal | Inhibition of bacterial cell wall synthesis |
These findings highlight the potential versatility of compounds containing similar structural motifs, suggesting that this compound could share these beneficial properties.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest that it may interact with specific enzymes and receptors involved in inflammatory responses and microbial resistance mechanisms. Further research using in vitro and in vivo models is necessary to elucidate these interactions fully.
Potential Interactions
- Enzymatic Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, a target for many antibacterial agents.
- Receptor Modulation : Possible interaction with receptors involved in pain and inflammation pathways could provide dual therapeutic benefits.
Q & A
Basic Question: What are the optimal synthetic routes for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of benzo[b]thiophen-2-yl derivatives with a hydroxypropyl backbone via nucleophilic substitution, often using NaH or triethylamine as a base in THF or DMF .
- Step 2: Sulfonamide formation by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with the intermediate amine. This requires anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Basic Question: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography resolves the stereochemistry of the hydroxypropyl group and confirms sulfonamide bond geometry (mean C–C bond length: ~1.76 Å, R-factor < 0.06) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies trifluoromethyl group integration (δ ~ -60 ppm in ¹⁹F NMR) and hydroxypropyl proton coupling patterns .
- Density Functional Theory (DFT) predicts electronic effects of the trifluoromethyl group, showing enhanced electron-withdrawing properties (LUMO: -2.1 eV) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Control experiments are critical: Compare activity against isoforms of the target enzyme (e.g., cytochrome P450) using competitive inhibition assays .
- Structural analogs : Synthesize derivatives with modified hydroxypropyl or trifluoromethyl groups to isolate contributions of specific moieties to activity .
- Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem BioAssay) to identify inconsistencies in assay conditions (e.g., pH, solvent) that may skew results .
Advanced Question: What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH stability profiling : Use HPLC to monitor degradation rates in buffers (pH 2–12). The sulfonamide bond is most stable at pH 7–8 (t½ > 48 hours) but hydrolyzes rapidly at pH < 3 .
- Thermogravimetric analysis (TGA) : Reveals decomposition onset at ~180°C, suggesting storage below 25°C in inert atmospheres .
- Lyophilization : Improves long-term stability by removing water, reducing hydrolytic degradation .
Advanced Question: How does the trifluoromethyl group influence electronic properties in material science applications?
Methodological Answer:
- Cyclic voltammetry : The trifluoromethyl group lowers the HOMO energy (-5.8 eV vs. -5.2 eV for non-fluorinated analogs), enhancing oxidative stability in organic semiconductors .
- Single-crystal conductivity measurements : Fluorine’s electronegativity increases charge-carrier mobility (µ = 0.12 cm²/V·s) in thin-film devices .
- Comparative studies : Replace the trifluoromethyl group with methyl or nitro groups to quantify its impact on dielectric constants (ε = 3.2 for CF₃ vs. 2.8 for CH₃) .
Advanced Question: What computational methods predict binding affinities of this compound to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to sulfotransferase enzymes, focusing on hydrogen bonding between the sulfonamide group and Ser-138 (∆G = -9.2 kcal/mol) .
- Molecular Dynamics (MD) simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .
- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to prioritize derivatives for synthesis .
Advanced Question: How can researchers mitigate challenges in enantiomeric resolution of the hydroxypropyl group?
Methodological Answer:
- Chiral chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (α = 1.32) .
- Crystallization-induced asymmetric transformation : Employ (R)-BINOL as a chiral resolving agent to enrich the desired enantiomer (ee > 98%) .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
